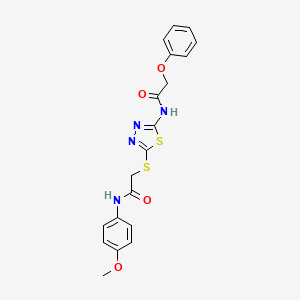

N-(4-methoxyphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methoxyphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18N4O4S2 and its molecular weight is 430.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-methoxyphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole moiety linked to an acetanilide structure, which is known for its pharmacological properties. The key structural components include:

- Thiadiazole ring : A five-membered ring containing two nitrogen atoms and three carbon atoms.

- Methoxyphenyl group : Enhances lipophilicity and biological activity.

- Phenoxyacetamido substituent : Contributes to the compound's reactivity and potential therapeutic effects.

Anticancer Activity

Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is primarily linked to its ability to inhibit specific enzymes involved in cancer cell proliferation. Notably:

- Inhibition of Tyrosine Kinase : The compound may act as a tyrosine kinase inhibitor, impacting signaling pathways crucial for tumor growth.

- Cytotoxicity Assays : In vitro assays have demonstrated its effectiveness against breast adenocarcinoma (MCF-7) and other cancer cell lines, indicating a promising therapeutic profile .

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives have been reported to possess notable antimicrobial properties. This compound shows:

- Broad-spectrum activity : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as certain fungal strains .

- Mechanism of Action : Likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparison with structurally related compounds is presented below:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-(4-chlorophenyl)-2-acetamidoacetamide | Lacks thiadiazole moiety | Anticancer activity | Less potent than target compound |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazole | No acetamide functionality | Antifungal properties | Limited broad-spectrum activity |

| N-(2-methylphenyl)-2-thioacetamide | Contains methyl group instead of methoxy | Moderate antimicrobial activity | Less potent than target compound |

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazole derivatives including this compound:

- Anticancer Studies : Research indicated that compounds with the thiadiazole moiety can inhibit tumor growth effectively. For instance, derivatives have shown significant inhibition in transplanted tumors in animal models .

- Antimicrobial Efficacy : A study demonstrated that derivatives of thiadiazoles exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds showed higher efficiencies compared to standard antibiotics .

- Anti-inflammatory Potential : Some derivatives have also been explored for their anti-inflammatory activities, showing promise in reducing inflammation markers in vitro .

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antiviral Activity

- Compounds containing thiadiazole moieties have been investigated for their antiviral properties. Research indicates that derivatives of 1,3,4-thiadiazole can exhibit significant activity against various RNA viruses, including poliovirus and coxsackievirus B4. The structural modifications in the side chains of these compounds play a crucial role in enhancing their antiviral efficacy .

-

Antitumor Properties

- The compound has shown promise in cancer therapy. Studies involving benzamide derivatives have demonstrated antitumor effects, with certain compounds leading to prolonged survival in patients with specific cancers. This suggests that the incorporation of thiadiazole rings may enhance the anticancer activity of related compounds .

- Antimicrobial Effects

- Anti-inflammatory and Analgesic Effects

Synthesis and Structural Considerations

The synthesis of N-(4-methoxyphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves multi-step reactions that typically include:

- Formation of Thiadiazole Ring : This is achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Acetamide Formation : The introduction of acetamide groups enhances the biological activity by improving solubility and bioavailability.

- Substituent Modifications : Variations in substituents on the phenyl ring can significantly affect the compound's pharmacological profile.

Case Study 1: Antiviral Efficacy

A study evaluated a series of 1,3,4-thiadiazole derivatives for their antiviral activity against RNA viruses. The results indicated that modifications at the phenyl ring significantly enhanced antiviral potency compared to non-modified analogs .

Case Study 2: Anticancer Activity

In clinical trials involving benzamide derivatives containing thiadiazole rings, patients exhibited notable responses to treatment, with a subset showing extended survival rates beyond two years when treated with high doses .

Análisis De Reacciones Químicas

Key Reaction Mechanisms

Analytical Characterization

The compound is typically characterized using:

Spectroscopic Techniques

-

IR : Detects amide (N-H stretch ~3300 cm⁻¹) and thioamide (C=S stretch ~1250 cm⁻¹) groups .

-

¹H-NMR : Confirms aromatic protons (δ 6.8–7.8 ppm), amide protons (δ 8.5–9.5 ppm), and thiadiazole ring protons (δ 7.0–7.5 ppm) .

-

Mass Spectrometry : Identifies molecular ion peak (m/z = 458.6 for similar analogs) .

Crystallographic Data

Single-crystal X-ray diffraction confirms molecular geometry, including dihedral angles between aromatic rings and hydrogen-bonding patterns .

Reaction Optimization and Challenges

-

Regioselectivity : Ensuring selective substitution at the thiadiazole-2 position requires controlled reaction conditions (e.g., steric hindrance from bulky substituents).

-

Stability : Thiadiazole derivatives are prone to hydrolysis under acidic conditions, necessitating careful pH control during synthesis .

Comparative Analysis with Structural Analogues

Propiedades

IUPAC Name |

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S2/c1-26-14-9-7-13(8-10-14)20-17(25)12-28-19-23-22-18(29-19)21-16(24)11-27-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,25)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJESVNBGGJJBNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.